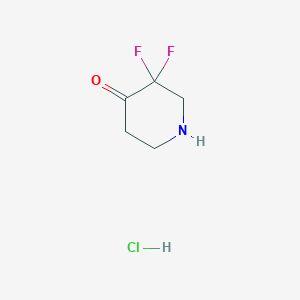

3,3-Difluoropiperidin-4-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-difluoropiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNYCEFQCLYCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-12-3 | |

| Record name | 4-Piperidinone, 3,3-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Difluoropiperidin-4-one Hydrochloride: A Key Building Block for Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting profound improvements in metabolic stability, binding affinity, and bioavailability.[1] The piperidine scaffold, one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, represents a prime target for such fluorination strategies.[2][3] This guide provides a comprehensive technical overview of the synthesis of 3,3-difluoropiperidin-4-one hydrochloride, a versatile and high-value building block for accessing novel, fluorinated chemical entities. We will delve into the prevalent synthetic strategies, explain the causality behind experimental choices, provide detailed step-by-step protocols, and present data in a clear, actionable format for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a privileged structure in medicinal chemistry, prized for its three-dimensional geometry and its ability to engage in critical interactions with biological targets.[3][4] The introduction of fluorine atoms onto this scaffold can dramatically alter its physicochemical properties. Specifically, the gem-difluoro group (CF₂) at the C3 position, adjacent to the carbonyl in 3,3-difluoropiperidin-4-one, offers several key advantages:

-

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This modulation is crucial for fine-tuning drug-receptor interactions, improving selectivity, and mitigating off-target effects such as hERG channel affinity, which is linked to cardiac toxicity.[1][3]

-

Conformational Control: The bulky fluorine atoms can influence the conformational preference of the piperidine ring, locking it into specific chair or boat forms that may be more favorable for binding to a target protein.

-

Metabolic Blocking: The C-F bond is exceptionally strong, making the gem-difluoro motif resistant to metabolic oxidation at the C3 position, thereby increasing the half-life of a potential drug candidate.

-

Carbonyl Bioisostere: The CF₂ group can act as a bioisostere for a ketone or aldehyde, mimicking its hydrogen-bonding capabilities while offering a completely different electronic profile.[5]

Consequently, this compound serves as a critical precursor for a wide array of more complex molecules, including fluorinated γ-amino acids and spirocyclic compounds, which are of high interest in pharmaceutical development.[1][6]

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and widely adopted approach to this compound involves a three-stage process starting from a readily available N-protected piperidin-4-one. This strategy isolates the two most challenging chemical transformations: the introduction of the gem-difluoro group and the removal of the nitrogen protecting group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3-Difluoropiperidin-4-one hydrochloride structural analysis

An In-depth Technical Guide to the Structural Analysis of 3,3-Difluoropiperidin-4-one Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the definitive structural analysis of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] As such, rigorous and unambiguous structural characterization is a critical prerequisite for advancing research and development. This document outlines a multi-technique analytical workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. It is designed for researchers, analytical scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale to ensure robust and reliable structural elucidation.

Introduction: The Significance of Fluorinated Piperidones

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural alkaloids, forming the core of numerous bioactive compounds.[3][4] The introduction of fluorine, particularly a geminal difluoro group, into the piperidine framework presents a powerful strategy in modern drug design. The C-F bond is highly polarized and strong, and the fluorine atoms can act as bioisosteres for hydroxyl groups or even carbonyl oxygen, while also blocking sites of metabolic oxidation.[5] Specifically, the 3,3-difluoro substitution on a piperidin-4-one ring modulates the electronics and conformation of the molecule, influencing its interaction with biological targets. Given these subtleties, a meticulous and integrated analytical approach is not just recommended but essential for confirming the identity, purity, and three-dimensional structure of molecules like this compound.

Molecular Profile

-

Compound Name: this compound

-

Synonyms: 3,3-Difluoro-4-oxopiperidine hydrochloride

-

CAS Number: 1523618-12-3 (monohydrate)

-

Molecular Formula: C₅H₈ClF₂NO (anhydrous); C₅H₁₀ClF₂NO₂ (monohydrate)

-

Molecular Weight: 175.57 g/mol (anhydrous); 193.59 g/mol (monohydrate)

-

Chemical Structure: (Note: Image is a representation)

Core Analytical Workflow

The definitive structural confirmation of this compound relies on the convergence of data from multiple orthogonal analytical techniques. No single method provides a complete picture; instead, their synergistic application provides unambiguous proof of structure.

Caption: Overall workflow for the structural analysis of 3,3-Difluoropiperidin-4-one HCl.

Spectroscopic & Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen-fluorine framework of the molecule in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required for full assignment.

Expertise & Rationale: For a fluorinated compound, ¹⁹F NMR is not optional; it is essential for confirming the fluorine environment and observing key couplings.[6] The presence of the hydrochloride salt means the amine proton (N-H) will be broadened and may exchange with solvent protons (e.g., in D₂O), affecting the appearance of adjacent CH₂ groups. Using a non-protic solvent like DMSO-d₆ is often preferable to observe the N-H proton couplings.

Experimental Protocol (General):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Internal Standard: Add a suitable internal standard if quantitative analysis is needed (e.g., TMS for ¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, ¹⁹F, and 2D (COSY, HSQC) spectra on a spectrometer operating at a field strength of 400 MHz or higher for adequate signal dispersion.[7]

4.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and connectivity of protons. Key features to expect are the influence of the electronegative fluorine atoms and the adjacent carbonyl group, which will shift nearby protons downfield. Protons on carbons adjacent to the CF₂ group will exhibit splitting due to through-bond coupling to fluorine (²JHF, ³JHF).

4.1.2 ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The most diagnostic signal is that of the C3 carbon, which will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). The C4 (carbonyl) and C2/C5 carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

4.1.3 ¹⁹F NMR Spectroscopy

This experiment directly observes the fluorine nuclei. For a CF₂ group, a single resonance is expected unless the two fluorine atoms are diastereotopic. The signal will be split into a triplet by the two adjacent protons on C2 (²JFH).

Table 1: Predicted NMR Data for this compound (in DMSO-d₆)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (J, Hz) |

| ¹H | H2 | ~3.5 - 3.8 | t | ³JHH, ²JHF |

| H5 | ~3.0 - 3.3 | t | ³JHH | |

| H6 | ~2.2 - 2.5 | t | ³JHH | |

| N-H | ~9.0 - 9.5 | br s | - | |

| ¹³C | C2 | ~50 - 55 | t | ²JCF |

| C3 | ~115 - 125 | t | ¹JCF (~240-260 Hz) | |

| C4 (C=O) | ~195 - 205 | t | ²JCF (~20-30 Hz) | |

| C5 | ~45 - 50 | s | - | |

| C6 | ~30 - 35 | s | - | |

| ¹⁹F | F3 | ~ -90 to -110 | t | ²JFH |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through high-resolution analysis (HRMS), its elemental formula. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized salt.[8]

Expertise & Rationale: ESI in positive ion mode is ideal as the compound is already a hydrochloride salt, readily forming the [M+H]⁺ ion of the free base in solution. The mass observed will correspond to the free base (C₅H₇F₂NO), not the full hydrochloride salt.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion or LC-MS.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. For HRMS, use a TOF or Orbitrap analyzer to achieve mass accuracy within 5 ppm.

Table 2: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z (Monoisotopic) | Analysis Type |

| [M+H]⁺ | [C₅H₈F₂NO]⁺ | 136.0574 | High Resolution MS |

| [M+Na]⁺ | [C₅H₇F₂NONa]⁺ | 158.0393 | High Resolution MS |

Predicted Fragmentation: Common fragmentation pathways include the loss of CO (28 Da) and cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[9]

Expertise & Rationale: The spectrum will be dominated by a strong carbonyl (C=O) stretch and a broad absorption corresponding to the ammonium (N⁺-H) stretch. The C-F bonds also have characteristic absorptions in the fingerprint region.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~3000 - 2500 | N⁺-H Stretch (amine salt) | Strong, Broad |

| ~1720 - 1740 | C=O Stretch (ketone) | Strong, Sharp |

| ~1200 - 1000 | C-F Stretch | Strong |

Single-Crystal X-ray Diffraction

This technique provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[10] It is the gold standard for structural confirmation, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[11]

Expertise & Rationale: While NMR provides the structure in solution, X-ray diffraction gives the solid-state conformation and packing. This can be crucial for understanding polymorphism and solid-state properties. The primary challenge is often growing diffraction-quality single crystals.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol/ether, ethanol).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule.

Caption: Integrated NMR strategy for full structural assignment.

Conclusion

The structural analysis of this compound requires a rigorous, multi-faceted approach. By integrating data from Mass Spectrometry (for molecular formula), IR Spectroscopy (for functional groups), a suite of NMR experiments (for the complete solution-state connectivity), and Single-Crystal X-ray Diffraction (for the definitive solid-state structure), researchers can achieve an unambiguous and comprehensive characterization. This self-validating system of cross-referencing data from orthogonal techniques ensures the highest level of scientific integrity and confidence in the molecular structure, a critical foundation for all subsequent research and development activities.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 6. ossila.com [ossila.com]

- 7. alpaipars.com [alpaipars.com]

- 8. mdpi.com [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]

An In-Depth Technical Guide to 3,3-Difluoropiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of 3,3-Difluoropiperidin-4-one hydrochloride. This fluorinated heterocyclic ketone is a valuable building block in medicinal chemistry, offering unique conformational constraints and electronic properties that are attractive for the design of novel therapeutics. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of Fluorinated Piperidones in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The piperidone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The combination of these two features in this compound creates a versatile building block with significant potential for the development of novel therapeutics.

The gem-difluoro group at the 3-position of the piperidone ring introduces a significant conformational bias, restricting the ring's flexibility. This can be advantageous in drug design by locking the molecule into a bioactive conformation, thereby increasing potency and selectivity. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the basicity of the piperidine nitrogen and the reactivity of the adjacent ketone.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in synthesis and drug development. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to the free base.

| Property | Value | Source |

| CAS Number | 1523618-12-3 (monohydrate) | [2] |

| Molecular Formula | C₅H₈ClF₂NO (anhydrous) / C₅H₁₀ClF₂NO₂ (monohydrate) | [2] |

| Molecular Weight | 175.57 g/mol (anhydrous) / 189.59 g/mol (monohydrate) | [2] |

| Appearance | Light yellow solid | [2] |

| Melting Point | Not explicitly reported for the 4-oxo derivative. The related 3,3-Difluoropiperidine hydrochloride has a melting point of 243-247 °C. | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | |

| pKa | Not experimentally determined. The pKa of the parent 3,3-difluoropiperidine is estimated to be around 7.4. The presence of the electron-withdrawing ketone at the 4-position is expected to lower the pKa of the piperidine nitrogen. |

Synthesis and Purification

The synthesis of this compound typically proceeds through a multi-step sequence involving the construction of the fluorinated piperidone ring, followed by deprotection and salt formation. A common and efficient strategy involves the use of an N-protected piperidone precursor.

Synthetic Pathway Overview

A logical synthetic route commences with a commercially available N-Boc-4-piperidone. The gem-difluoro group is introduced at the 3-position, followed by the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.

Experimental Protocol: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

The fluorination of N-Boc-4-piperidone is a key step. While various fluorinating agents can be employed, this protocol outlines a common procedure.

Materials:

-

N-Boc-4-piperidone

-

A suitable fluorinating agent (e.g., Selectfluor®)

-

An appropriate solvent system (e.g., acetonitrile/water)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Dissolve N-Boc-4-piperidone in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.

-

Add the fluorinating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is often exothermic and should be monitored.

-

Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Experimental Protocol: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is typically achieved under acidic conditions.[3]

Materials:

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

-

Anhydrous HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether)

-

Anhydrous diethyl ether for precipitation

Procedure:

-

Dissolve the N-Boc protected intermediate in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

-

To the stirred solution, add the solution of anhydrous HCl at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).

-

The hydrochloride salt may precipitate directly from the reaction mixture. If not, add anhydrous diethyl ether to induce precipitation.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on the carbon adjacent to the gem-difluoro group (C-2 and C-4) will likely appear as complex multiplets due to coupling with both protons and fluorine atoms. The NH proton of the hydrochloride salt will be broadened and may exchange with D₂O.

¹³C NMR: The carbon NMR will be distinguished by the signal for the carbon bearing the two fluorine atoms (C-3), which will appear as a triplet due to one-bond C-F coupling. The carbonyl carbon (C-4) will also show coupling to the adjacent fluorine atoms (two-bond C-F coupling), likely appearing as a triplet.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which may be split by coupling to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Broad absorption in the region of 2700-3000 cm⁻¹ due to the N-H stretching of the ammonium salt.

-

Strong C-F stretching vibrations, typically in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would correspond to the molecular weight of C₅H₇F₂NO. In the case of the hydrochloride salt, the observed mass may correspond to the protonated molecule [M+H]⁺.

Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the ketone functionality allows for a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse substituents at the 4-position, creating libraries of compounds for screening.

-

Wittig-type reactions: To form exocyclic double bonds, providing access to different molecular scaffolds.

-

Formation of derivatives: Such as oximes, hydrazones, and other ketone derivatives, which can be explored for their biological activity.

The conformational rigidity imparted by the gem-difluoro group makes this building block particularly useful in the design of inhibitors for enzymes and receptors where a specific ligand conformation is required for high-affinity binding.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data for similar compounds, it may cause skin and serious eye irritation. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted piperidone ring and the electronic effects of the gem-difluoro group offers significant opportunities for the design of novel bioactive molecules. This technical guide has provided a comprehensive overview of its physicochemical properties, a practical synthetic approach, and its potential applications, serving as a foundational resource for researchers in the field.

References

An In-Depth Technical Guide to 3,3-Difluoropiperidin-4-one Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3,3-Difluoropiperidin-4-one hydrochloride (CAS 1523618-12-3), a fluorinated heterocyclic building block of significant interest in contemporary drug discovery and development. The strategic incorporation of a geminal difluoro group adjacent to a carbonyl moiety within a piperidine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This document delves into the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the causal relationship between its structure and its utility in modulating the properties of bioactive molecules, particularly in the context of kinase inhibitors and other targeted therapies.

Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, gracing the structures of numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile template for three-dimensional molecular design.[1] In recent years, the introduction of fluorine atoms into drug candidates has become a cornerstone of medicinal chemistry strategy. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[2]

The focus of this guide, 3,3-Difluoropiperidin-4-one, strategically places a gem-difluoro group at the position alpha to the ketone. This "gem-difluoro" motif offers several advantages:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering the α-position resistant to metabolic oxidation, a common deactivation pathway for cyclic ketones.[3]

-

Modulation of Carbonyl Reactivity: The strong electron-withdrawing nature of the two fluorine atoms alters the electrophilicity of the adjacent carbonyl carbon, influencing its reactivity in subsequent synthetic transformations.

-

Conformational Control: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can be crucial for optimizing ligand-receptor interactions.[4]

-

pKa Modulation: Introduction of fluorine atoms can lower the pKa of the piperidine nitrogen, which can be advantageous in tuning the ionization state of the final molecule at physiological pH, potentially reducing off-target effects associated with high basicity.[4]

This guide will provide the necessary technical details to effectively utilize this compound as a strategic building block in the synthesis of next-generation therapeutics.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step sequence starting from a readily available N-protected piperidone precursor. The following sections outline a logical and validated synthetic approach, followed by a detailed discussion of the characterization of the final product.

Proposed Synthetic Pathway

The most common and efficient route to this compound involves the α,α-difluorination of an N-protected 4-piperidone, followed by deprotection. The use of a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions involving the piperidine nitrogen during the fluorination step.

Diagram 1: Proposed Synthesis of this compound

Caption: A three-step synthetic pathway to the target compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

This is a standard procedure for the protection of the piperidine nitrogen.

-

Protocol: To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of THF and water, add a base like sodium bicarbonate or triethylamine (2.5 equivalents). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours. After completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

This is the key fluorination step. While various fluorinating agents can be employed, this protocol is based on analogous fluorinations of cyclic ketones. A patent for the synthesis of the isomeric 4,4-difluoropiperidine hydrochloride utilizes trifluoro sulfenyl morpholine as the fluorinating agent, suggesting its applicability here.[3]

-

Protocol: In a fume hood, dissolve N-Boc-4-piperidone (1 equivalent) in an anhydrous aprotic solvent like dichloromethane or THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the fluorinating agent). A solution of a suitable fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI) or a similar electrophilic fluorine source, 2.2 equivalents) is added portion-wise or via a syringe pump. The reaction is stirred at low temperature and allowed to slowly warm to room temperature over several hours. The reaction progress should be monitored by TLC or LC-MS. Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate or sodium thiosulfate. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is then purified by silica gel chromatography.

Step 3: Synthesis of this compound

The final step is the removal of the Boc protecting group under acidic conditions.

-

Protocol: Dissolve the purified tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate. Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated HCl, >2 equivalents).[5] Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The product, this compound, will often precipitate from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum to yield the final product.

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the structure and purity of the final compound. The following table summarizes the expected and reported data for the N-Boc protected intermediate and the final hydrochloride salt.

| Property | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | This compound |

| CAS Number | 1215071-17-2[6] | 1523618-12-3 |

| Molecular Formula | C₁₀H₁₅F₂NO₃[6] | C₅H₈ClF₂NO |

| Molecular Weight | 235.23 g/mol [6] | 171.57 g/mol |

| Appearance | White to off-white solid | Light yellow solid[7] |

| ¹H NMR | Expected complex multiplets for the piperidine ring protons and a singlet for the Boc group (~1.4-1.5 ppm). | Expected downfield shifts of the piperidine protons compared to the free base due to the ammonium salt formation. |

| ¹³C NMR | Expected signals for the carbonyl carbon, the CF₂ carbon (as a triplet due to C-F coupling), piperidine ring carbons, and the Boc group carbons.[8] | The carbonyl carbon and CF₂ carbon will be present, with shifts influenced by the protonation of the nitrogen. |

| ¹⁹F NMR | A single resonance (likely a triplet due to coupling with adjacent CH₂ protons) is expected. The chemical shift will be in the typical range for aliphatic gem-difluoro compounds.[8] | Similar to the protected intermediate, a single resonance is expected, with potential minor shifts due to the change in the electronic environment. |

| Mass Spec (ESI-MS) | m/z = 236.1 [M+H]⁺ | m/z = 136.1 [M-Cl]⁺ |

| IR Spectroscopy | Characteristic peaks for C=O (ketone, ~1730-1750 cm⁻¹), C=O (carbamate, ~1690 cm⁻¹), and C-F bonds (~1100-1200 cm⁻¹). | Characteristic peaks for C=O (ketone, ~1730-1750 cm⁻¹), N-H stretching (broad, ~2400-3000 cm⁻¹ for the ammonium salt), and C-F bonds. |

Reactivity and Synthetic Applications

This compound is a versatile intermediate, with the ketone and the secondary amine functionalities providing orthogonal handles for further chemical modification. The presence of the gem-difluoro group at the α-position influences the reactivity of the ketone.

Diagram 2: Key Reactions of 3,3-Difluoropiperidin-4-one

Caption: Overview of synthetic transformations at the ketone and amine centers.

Reductive Amination

One of the most powerful applications of this building block is in reductive amination reactions to introduce substituents at the 4-position of the piperidine ring. This reaction is a cornerstone in the synthesis of many kinase inhibitors and other drug candidates.

-

Causality: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of a mild reducing agent is crucial to avoid the reduction of the starting ketone. The acidic conditions often used in this reaction are compatible with the hydrochloride salt form of the starting material.

-

Experimental Protocol (General):

-

To a solution of this compound (1 equivalent) and an amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, dichloroethane, or THF), add a mild acid such as acetic acid (optional, to facilitate iminium formation).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

-

N-Arylation and N-Alkylation

The secondary amine of the piperidine ring can be readily functionalized through various C-N bond-forming reactions.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C(aryl)-N bonds and is widely used to couple the piperidine nitrogen with various aryl or heteroaryl halides.

-

N-Alkylation: Standard N-alkylation with alkyl halides in the presence of a base can be used to introduce alkyl substituents on the nitrogen.

Application in Kinase Inhibitor Synthesis

The 3,3-difluoropiperidine moiety has been incorporated into inhibitors of various kinases, including PI3K/mTOR and Dopamine D4 receptors. The gem-difluoro group often serves to block a potential site of metabolism and can enhance binding affinity through favorable interactions within the kinase active site. While specific examples starting directly from this compound are proprietary or less common in open literature, the general strategy involves using this building block in a reductive amination step to construct a key intermediate. For example, in the synthesis of Dopamine D4 receptor antagonists, similar fluorinated piperidine scaffolds are reacted with aromatic aldehydes in a reductive amination protocol.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Identification: It is classified as an irritant, causing serious eye irritation. It may also cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its strategic design, incorporating a gem-difluoro group adjacent to a carbonyl function within a piperidine ring, provides chemists with a powerful tool to enhance the metabolic stability and fine-tune the physicochemical properties of drug candidates. The synthetic accessibility of this compound and the orthogonal reactivity of its ketone and amine functionalities allow for its efficient incorporation into complex molecular architectures. As the demand for more robust and effective therapeutics continues to grow, the use of strategically fluorinated building blocks like this compound is expected to play an increasingly important role in the future of drug discovery.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 4. tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR 211108-50-8 [sigmaaldrich.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals.[1] The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tactic to modulate and enhance the pharmacological properties of drug candidates. This technical guide provides an in-depth review of fluorinated piperidine derivatives, delving into their synthesis, the profound impact of fluorination on their physicochemical and pharmacological profiles, and their applications in modern drug discovery. We will explore the causal relationships behind synthetic strategies, the nuances of structure-activity relationships (SAR), and provide detailed experimental protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics.

The Rationale for Fluorinating Piperidine Derivatives

The introduction of fluorine into a piperidine ring is not a mere substitution; it is a strategic decision to leverage the unique properties of this halogen to overcome common drug development hurdles. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart a range of beneficial effects.[2][3]

Key Physicochemical and Pharmacokinetic Modifications:

-

Metabolic Stability: The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's half-life and reduce dosing frequency.[2]

-

Lipophilicity and Permeability: Fluorine substitution often enhances lipophilicity, which can improve a molecule's ability to cross biological membranes, including the blood-brain barrier—a critical feature for central nervous system (CNS) drugs.[1][2]

-

Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen. This is a crucial parameter for optimizing interactions with biological targets and can be used to mitigate off-target effects, such as hERG channel affinity, a common cause of cardiotoxicity.[4][5]

-

Conformational Control: Fluorine's steric and electronic influence can lock the piperidine ring into a specific conformation, presenting a more rigid and biologically active shape to its target.[2] Studies have shown a preference for an axial orientation of fluorine in certain piperidine systems, a phenomenon driven by favorable dipole interactions.[4]

Synthetic Strategies for Accessing Fluorinated Piperidines

The synthesis of fluorinated piperidines can be challenging, but several robust methods have been developed. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

Dearomatization-Hydrogenation of Fluoropyridines

A powerful and highly diastereoselective one-pot method for the synthesis of all-cis-(multi)fluorinated piperidines involves the dearomatization of fluoropyridine precursors followed by hydrogenation.[6] This approach overcomes the challenges of direct hydrogenation, which can be plagued by catalyst poisoning and hydrodefluorination.[6]

Experimental Protocol: General Procedure for the Dearomatization-Hydrogenation of Fluoropyridine Derivatives [6]

-

An oven-dried reaction vessel with a stirring bar is cooled to room temperature under a vacuum.

-

Activated 4 Å molecular sieves (50 mg) and the rhodium catalyst are added under air.

-

The vessel is purged with argon gas three times.

-

Dry tetrahydrofuran (1 M) and the fluoropyridine substrate (1.0 equiv.) are added.

-

4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) (2.0–4.0 equiv.) is added, and the vessel is pressurized with hydrogen gas.

-

The reaction is stirred at the appropriate temperature until completion.

-

Trifluoroacetic anhydride is added to trap the volatile fluorinated piperidine product.

Caption: Workflow for the dearomatization-hydrogenation of fluoropyridines.

Heterogeneous Hydrogenation of Fluoropyridines

A simpler and more robust method for the cis-selective hydrogenation of fluoropyridines utilizes a commercially available heterogeneous palladium catalyst. This protocol is notable for its tolerance to air and moisture.

Key Features:

-

Catalyst: Palladium on carbon (Pd/C) is a common choice.

-

Selectivity: Achieves chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems.

-

Trapping: In situ protection of the resulting fluorinated piperidine with groups like benzyloxycarbonyl (Cbz) is often employed to facilitate isolation.

Synthesis of Specific Derivatives: 4-Fluoropiperidine

The Balz-Schiemann reaction of 4-aminopyridine provides a direct, one-step route to 4-fluoropyridine, a precursor to 4-fluoropiperidine.[7]

Detailed Experimental Protocol for the Synthesis of 4-Fluoropyridine [7]

-

Charge a two-necked round-bottom flask with a 42% aqueous solution of HBF4.

-

Add 4-aminopyridine and dissolve by heating to 40 °C.

-

Cool the solution to 5-7 °C to crystallize 4-pyridylammonium tetrafluoroborate.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between 5-10 °C.

-

After the addition is complete, stir for an additional 30 minutes and then allow the reaction to warm to room temperature.

-

Slowly add the reaction mixture to a sodium bicarbonate solution to neutralize.

-

Extract the product with dichloromethane, dry the organic layers with anhydrous Na2SO4, and then with CaH2.

-

Remove the solvent by distillation and purify the product by vacuum transfer.

Pharmacological Implications and Structure-Activity Relationships

The introduction of fluorine can dramatically alter the pharmacological profile of a piperidine-containing molecule. Understanding these changes is key to rational drug design.

Impact on Biological Activity

Fluorination can enhance the desired biological activity and reduce off-target effects. For example, in the development of kinesin spindle protein (KSP) inhibitors, introducing a fluorine atom in the axial position of the piperidine ring increased basicity and efficacy, leading to the clinical candidate MK-0731.[4]

Table 1: Pharmacological Data of Selected Fluorinated Piperidine and Piperazine Derivatives

| Compound | Target/Assay | IC50/EC50 | Reference |

| Fluorinated Piperazine-Hydroxyethylamine Analog 13g | Plasmodium falciparum (Pf3D7) | 0.28 µM | [8] |

| Fluorinated Piperazine-Hydroxyethylamine Analog 14g | Plasmodium falciparum (Pf3D7) | 0.09 µM | [8] |

| Fluorinated Piperazine-Hydroxyethylamine Analog 13g | Plasmodium falciparum (PfDd2, chloroquine-resistant) | 0.11 µM | [8] |

| Fluorinated Piperazine-Hydroxyethylamine Analog 14g | Plasmodium falciparum (PfDd2, chloroquine-resistant) | 0.10 µM | [8] |

| Trifluoromethyl-modified cryptophycin | KB-3-1 cells (cytotoxicity) | Low picomolar range | [9] |

| 2'-fluoro-2'-deoxycytosine (FdC) | Hepatitis C Virus (HCV) | 5 µM (EC90) | [10] |

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies help to correlate the physicochemical properties of a series of compounds with their biological activity. While comprehensive QSAR studies specifically on diverse series of fluorinated piperidines are not abundant in the public literature, the principles from broader QSAR analyses of fluorinated compounds and piperidine derivatives are highly applicable.

Key Descriptors in QSAR Models for Fluorinated Piperidines:

-

Electrostatic Properties: The high electronegativity of fluorine significantly influences the electrostatic potential of the molecule, which is a key determinant in drug-receptor interactions.

-

Topological and Steric Parameters: The size and shape of the molecule, as well as the position of the fluorine atom, are critical for fitting into the binding pocket of a target protein.

-

Lipophilicity (logP): As previously discussed, this parameter is crucial for membrane permeability and can be finely tuned by fluorination.

Caption: Relationship between fluorinated piperidine derivatives, their properties, and biological response.

Applications in Drug Discovery

The unique properties of fluorinated piperidines have led to their incorporation into a wide range of therapeutic agents.

-

Central Nervous System (CNS) Disorders: The ability of fluorine to increase lipophilicity and metabolic stability makes these derivatives ideal candidates for CNS drugs, which must cross the blood-brain barrier.

-

Oncology: Fluorinated compounds are frequently used in cancer therapeutics to improve efficacy. A trifluoromethyl-modified cryptophycin has shown high cytotoxicity against cancer cell lines.[9]

-

Infectious Diseases: Fluorinated piperazine derivatives have demonstrated potent antiplasmodial activity, making them promising leads for new antimalarial drugs.[8]

-

Local Anesthetics and Antiarrhythmics: The ability of fluorinated piperidines to modulate ion channel activity has been explored for the development of new local anesthetics and antiarrhythmic agents.[6]

Conclusion

The strategic incorporation of fluorine into piperidine scaffolds is a proven and powerful strategy in modern drug discovery. By understanding the fundamental principles of how fluorine influences the physicochemical and pharmacological properties of these derivatives, and by employing robust synthetic methodologies, researchers can rationally design and develop novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key considerations in this exciting and evolving field, with the aim of empowering scientists to harness the full potential of fluorinated piperidine derivatives in their drug discovery endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 8. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total synthesis and biological evaluation of fluorinated cryptophycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of the Fluorine Keystone: Strategic Discovery and Synthesis of gem-Difluorinated Heterocycles in Modern Drug Development

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the diverse array of fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a uniquely powerful functional group. Its ability to act as a bioisosteric mimic of carbonyls and amides, coupled with its profound impact on local electronics, metabolic stability, and conformational preference, makes it an invaluable tool for drug designers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, strategic considerations, and state-of-the-art synthetic methodologies for accessing gem-difluorinated heterocycles. We delve into the causality behind key synthetic choices, present detailed protocols for seminal transformations, and offer field-proven insights into navigating the challenges inherent in organofluorine chemistry.

The Strategic Imperative for the gem-Difluoro Group

Over a quarter of all FDA-approved drugs contain at least one fluorine atom, a testament to the transformative power of this humble halogen.[1] The fusion of fluorine with heterocyclic frameworks—themselves present in over 85% of small molecule pharmaceuticals—creates a powerful synergy for molecular optimization.[1] The gem-difluoro (CF₂) group is particularly noteworthy for several reasons:

-

Bioisosterism: The CF₂ group is a non-hydrolyzable bioisostere of a carbonyl or ketone group.[2][3][4] It mimics the steric profile and electrostatic potential of the C=O bond but is resistant to metabolic reduction or nucleophilic attack, enhancing the metabolic stability of a drug candidate.[5][6] It can also serve as a mimic for amide groups.[5]

-

Modulation of Physicochemical Properties: The two highly electronegative fluorine atoms act as powerful sigma-acceptors, profoundly lowering the pKa of adjacent functionalities and influencing hydrogen bonding capabilities. This can be crucial for optimizing target engagement or improving cell permeability.[6][7]

-

Conformational Control: The introduction of a CF₂ group can introduce unique stereoelectronic effects, such as the gauche effect, which can bias the conformational landscape of a molecule.[8] This provides a powerful tool for locking a molecule into a bioactive conformation to enhance potency.[8]

The logical relationship between the properties of the CF₂ group and its application in drug design is a foundational concept for its strategic deployment.

Caption: Core properties of the CF₂ group and their downstream effects in drug design.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of gem-difluorinated heterocycles can be broadly categorized into two main approaches: the de novo construction of the heterocyclic ring from a fluorinated building block, or the direct fluorination of a pre-existing heterocyclic scaffold. The choice of strategy is dictated by the availability of starting materials, functional group tolerance, and the desired position of the CF₂ moiety.

Caption: The two primary strategic approaches to synthesizing gem-difluorinated heterocycles.

Direct Fluorination of Heterocyclic Scaffolds

This "late-stage" approach is highly desirable as it allows for the modification of complex molecules. The primary targets for introducing a CF₂ group are existing carbonyl or active methylene positions.

The most direct route to a gem-difluoro group is the replacement of the oxygen atoms of a carbonyl. This is particularly effective for lactams and ketones adjacent to a heteroatom.

Causality: The choice of reagent is critical. Sulfur-based fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are commonly used. These reagents are effective because the reaction is driven by the formation of a highly stable sulfur-oxygen double bond. However, they are moisture-sensitive and can be hazardous, requiring careful handling.

Mechanism: The reaction proceeds via initial activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride and elimination of a thionyl-based byproduct.

Caption: Simplified mechanism for deoxofluorination of a lactam using DAST.

For heterocycles containing a CH₂ group activated by adjacent heteroatoms or carbonyls (e.g., β-keto esters, malonates), direct electrophilic fluorination is a powerful strategy.

Causality: This method relies on generating a nucleophilic carbon (enolate or enamine) in situ, which then attacks an electrophilic fluorine source. The choice of fluorinating agent is key to success. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are highly effective, stable, and safer to handle than elemental fluorine.[9][10][11] The driving force is the transfer of a positively polarized fluorine atom from the N-F bond to the electron-rich carbon center.[10]

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Structure/Type | Key Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent | Highly effective, crystalline solid, good for fluorinating a wide range of C-nucleophiles.[9][12] |

| Selectfluor® | F-TEDA-BF₄ | Cationic N-F Reagent | Very powerful, highly stable, often used for less reactive substrates and electron-rich aromatics.[9][10][12] |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent | Another effective and stable solid reagent.[9] |

De Novo Synthesis from Fluorinated Building Blocks

This approach involves constructing the heterocyclic ring using a starting material that already contains the CF₂ group. gem-Difluoroalkenes are particularly versatile and valuable building blocks in this context.[2][13]

Causality: gem-Difluoroalkenes possess unique electronic properties. The two fluorine atoms render the difluorinated carbon electrophilic and susceptible to nucleophilic attack, while the non-fluorinated carbon is nucleophilic.[2][13] This distinct reactivity allows for a wide range of selective transformations, including transition metal-catalyzed cross-couplings and annulation reactions.[2][14]

One elegant strategy involves the reaction of a difluorocarbene precursor with a suitable substrate to trigger a cascade cyclization. For instance, the reaction of enaminones with ethyl bromodifluoroacetate (a difluorocarbene source) can lead to the formation of gem-difluorinated furans under metal-free conditions.[15][16]

Mechanism: The reaction is proposed to proceed through the initial formation of a difluorocarbene, which undergoes cyclopropanation with the enaminone. The resulting aminocyclopropane intermediate is unstable and undergoes a regioselective C-C bond cleavage and subsequent cyclization to furnish the furan heterocycle.[15]

Caption: Workflow for the synthesis of gem-difluorinated furans via a cascade reaction.

Transition metal catalysis has revolutionized the use of gem-difluoroalkenes.[14] A significant challenge in these reactions is preventing β-fluoride elimination from organometallic intermediates, which leads to monofluorinated products.[2][14][17] Modern "fluorine-retentive" strategies have been developed to overcome this.[13]

Example - Pd/Cu Co-catalyzed Arylation: A palladium(II)/copper(I) co-catalyzed reaction of gem-difluoroalkenes with arylsulfonyl chlorides allows for a net arylation/isomerization sequence.[17] The key to retaining both fluorine atoms is that the β,β-difluoroalkyl–Pd intermediate is offered a lower-energy pathway—β-hydride elimination—which outcompetes the typical β-fluoride elimination.[17]

Field-Proven Methodologies & Protocols

The following protocols are representative of core, validated techniques in the synthesis of gem-difluorinated heterocycles.

Protocol 1: Deoxofluorination of a Piperidin-2-one Derivative

This protocol describes a typical procedure for converting a lactam to its gem-difluoro analogue using Deoxo-Fluor®.

Objective: To synthesize 2,2-difluoropiperidine from piperidin-2-one.

Materials:

-

Piperidin-2-one

-

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous ethanol (catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Under an inert atmosphere, add piperidin-2-one (1.0 equiv) to a flame-dried flask equipped with a magnetic stir bar. Dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Add a catalytic amount of anhydrous ethanol (approx. 0.1 equiv) to the solution.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.5 equiv) dropwise to the stirred solution. CAUTION: Deoxo-Fluor® is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench by adding saturated aqueous NaHCO₃ until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-difluoropiperidine.

Self-Validation: The successful synthesis is confirmed by ¹⁹F NMR, which should show a characteristic signal for the CF₂ group, and by the disappearance of the carbonyl stretch in the IR spectrum.

Protocol 2: Synthesis of a 4,4-Difluoro-γ-lactam via Cascade Reaction

This protocol is adapted from methodologies involving the 1,4-addition of nitroalkanes to electrophilic gem-difluoroalkenes, followed by a reductive cyclization.[18]

Objective: To synthesize a 4,4-difluoro-pyrrolidin-2-one derivative.

Materials:

-

An appropriate electrophilic gem-difluoroalkene (1.0 equiv)

-

A nitroalkane (e.g., nitromethane, 1.2 equiv)

-

A non-nucleophilic base (e.g., DBU, 1.2 equiv)

-

Anhydrous THF

-

Raney Nickel (Ra-Ni) or alternative reduction system (e.g., Zn/HCl)

-

Methanol or Ethanol for reduction

Procedure:

-

1,4-Addition: a. To a stirred solution of the gem-difluoroalkene in anhydrous THF at 0 °C, add the nitroalkane. b. Add DBU dropwise and allow the mixture to warm to room temperature. Stir until the starting alkene is consumed (monitor by TLC). c. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. d. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude nitro-adduct. Purify if necessary.

-

Reductive Cyclization: a. Dissolve the purified nitro-adduct in methanol. b. Carefully add a slurry of activated Raney Nickel under a hydrogen atmosphere (or use an alternative chemical reduction method like zinc dust in acidic solution). c. Stir the reaction at room temperature until the nitro group is fully reduced. The reduction of the nitro group to an amine triggers a spontaneous intramolecular cyclization to form the lactam. d. Filter the catalyst (e.g., through Celite) and concentrate the filtrate. e. Purify the resulting crude product by column chromatography to afford the target 4,4-difluoro-γ-lactam.

Impact on Physicochemical Properties: A Quantitative Look

The introduction of a gem-difluoro group has a predictable and significant impact on the acidity and lipophilicity of a molecule, which are critical parameters in drug design.

Table 2: Exemplary Impact of gem-Difluorination on pKa and LogP Data is conceptually based on studies of saturated O-heterocycles and carbocycles.[6][7]

| Parent Structure | Modified Structure | ΔpKa (Acid) | ΔLogP (Anilide) | Rationale |

| Cyclohexane Carboxylic Acid | 4,4-Difluorocyclohexane Carboxylic Acid | -0.6 | -0.2 to -0.5 | Strong inductive electron withdrawal by CF₂ stabilizes the carboxylate anion, increasing acidity (lower pKa). Increased polarity decreases lipophilicity.[6] |

| Tetrahydropyran-4-carboxylic Acid | 3,3-Difluorotetrahydropyran-4-carboxylic Acid | -0.8 to -1.2 | +0.1 to +0.4 | The combined inductive effects of the ring oxygen and the CF₂ group significantly increase acidity. The effect on lipophilicity is complex; intramolecular interactions can shield polarity, sometimes increasing LogP.[6][7] |

Conclusion and Future Outlook

The synthesis of gem-difluorinated heterocycles has matured from a niche academic pursuit into a mainstream strategy in pharmaceutical and agrochemical research. The development of safer, more selective fluorinating reagents and novel catalytic methods, particularly those that are "fluorine-retentive," has greatly expanded the synthetic toolbox.[13] Future innovations will likely focus on enantioselective methods for installing CF₂ groups, further development of C-H functionalization to introduce the motif, and the application of flow chemistry to handle hazardous reagents more safely. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the strategic deployment of the gem-difluoro group will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

- 1. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]

- 2. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Arylation of gem -difluoroalkenes using a Pd/Cu Co-catalytic system that avoids β-fluoride elimination - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05192F [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3,3-Difluoropiperidin-4-one Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Novel Fluorinated Piperidine

3,3-Difluoropiperidin-4-one hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups adjacent to a carbonyl moiety within a piperidine scaffold can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will dictate its spectroscopic signature:

-

Piperidine Ring: A six-membered saturated heterocycle.

-

Gem-Difluoro Group: Two fluorine atoms attached to the same carbon (C3).

-

Ketone Group: A carbonyl group at the C4 position.

-

Hydrochloride Salt: The piperidine nitrogen is protonated and associated with a chloride ion.

These features will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

Introduction: The Strategic Value of the Gem-Difluoro Ketone Moiety

An In-Depth Technical Guide to the Reactivity and Stability of α,α-Difluoro Ketones

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. Among the various fluorinated motifs, the α,α-difluoro ketone has emerged as a uniquely valuable functional group. Its potent electron-withdrawing nature profoundly alters the adjacent carbonyl's chemical properties, creating a powerful tool for medicinal chemists.[1][2] This guide provides a comprehensive exploration of the synthesis, reactivity, and stability of α,α-difluoro ketones, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this moiety for therapeutic innovation. We will delve into the causality behind its unique behavior, from its propensity for hydration to its role as a covalent warhead in enzyme inhibition, providing a robust framework for its rational application.

I. Synthetic Avenues to α,α-Difluoro Ketones

The synthesis of α,α-difluoro ketones can be broadly approached through two main strategies: direct fluorination of a ketone or its precursor, or the use of pre-difluorinated building blocks. The choice of method is often dictated by substrate scope, functional group tolerance, and the availability of starting materials.

Direct Electrophilic Fluorination

One common method involves the direct α,α-difluorination of a ketone using a potent electrophilic fluorinating agent. Reagents like Selectfluor® (F-TEDA-BF₄) are frequently employed for this transformation.

Causality of Experimental Choice: This method is advantageous when the parent ketone is readily available. The reaction proceeds via the enol or enolate form of the ketone. For β-dicarbonyl compounds, which have a higher enol content, fluorination can occur under mild conditions.[3][4] However, the reactivity is governed by a combination of steric and electronic effects, and achieving selective difluorination without monofluorination or other side reactions requires careful optimization.[3][4]

Deoxyfluorination of 1,2-Diketones

The conversion of a carbonyl group to a gem-difluoro group can be achieved using deoxofluorinating reagents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor are effective for transforming ketones into gem-difluorides.[5][6][7] This approach is particularly useful for converting 1,2-diketones or α-hydroxy ketones into the desired α,α-difluoro ketone.

Building Block Approaches

Synthesizing the motif from pre-fluorinated precursors offers excellent control and is often more versatile. A prominent strategy involves generating α,α-difluoroenolate nucleophiles in situ and trapping them with an appropriate electrophile.

-

From Pentafluoro-gem-diols: Highly fluorinated gem-diols can serve as precursors to difluoroenolates. In the presence of a base like cesium fluoride (CsF), these diols can undergo a facile release of trifluoroacetate, generating a reactive difluoroenolate that can be used in subsequent reactions, such as aldol or Mannich-type additions.[8][9][10][11] This method is mild and avoids the need to handle highly reactive or unstable difluoroenolate reagents directly.[9][11]

II. The Core of Reactivity: An Electrophilic Powerhouse

The defining characteristic of an α,α-difluoro ketone is the exceptionally high electrophilicity of its carbonyl carbon. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which is relayed to the carbonyl group, making it highly susceptible to nucleophilic attack.[1][2]

Caption: Enhanced electrophilicity and hydration of α,α-difluoro ketones.

Hydration and Gem-Diol Formation

A direct consequence of this enhanced electrophilicity is a pronounced tendency to undergo hydration. In the presence of moisture, α,α-difluoro ketones rapidly and reversibly form stable gem-diol (hydrate) structures.[3][4] In many cases, the equilibrium lies significantly in favor of the hydrated form, and the compound may be isolated as the gem-diol.[1][2] This is a critical consideration during synthesis, purification, and characterization, as spectroscopic data (e.g., NMR) will reflect the structure of the hydrate.[2][3]

Reactivity with Nucleophiles

The primary mode of reactivity for α,α-difluoro ketones is addition to the carbonyl. This heightened reactivity makes them excellent electrophiles for a variety of nucleophiles.

-

Serine/Threonine Hydroxyls: In a biological context, this is their most important reaction. The hydroxyl group of a serine or threonine residue in an enzyme's active site can attack the carbonyl to form a stable, covalent hemiketal adduct.[12][13]

-

Cysteine Thiols: Similarly, the thiol group of a cysteine residue can form a stable hemithioketal.

-

Carbon Nucleophiles: As demonstrated in their synthesis, difluoroenolates readily react with electrophiles like imines to form new carbon-carbon bonds, yielding structures such as α,α-difluoro-β-amino ketones.[8][10]

Caption: General reaction scheme of an α,α-difluoro ketone with a nucleophile.

III. Stability Profile: A Tale of Two Contexts

The stability of α,α-difluoro ketones is highly dependent on their chemical environment and substitution pattern. While the gem-difluoro group itself is generally robust, the reactivity of the adjacent carbonyl dictates the molecule's overall lability.

Chemical Stability

Generally, the C-F bonds are exceptionally strong, making the difluoromethylene group itself chemically inert under most conditions. However, certain α-substituted derivatives can be unstable. For instance, α-iodo-α,α-difluoromethyl ketones are noted to be unstable to storage and are typically used immediately in subsequent reactions.[9] The stability is also pH-dependent; while stable under neutral or acidic conditions, strong basic conditions can promote enolization or other degradation pathways.

Metabolic and Serum Stability

For drug development professionals, stability in a biological milieu is paramount. Studies on α,α-difluoro-β-amino and β-hydroxy ketones have provided crucial insights into their pharmacokinetic profiles. Many of these compounds exhibit good to moderate stability in rat serum.[8][10][14] However, stability can be significantly influenced by the surrounding molecular structure. For example, in one study, compounds bearing a naphthyl ring were found to be generally less stable.[8][10] Conversely, microsomal stability appears to be lower, with many α,α-difluoro-β-amino ketones showing high instability in the presence of rat liver microsomes, suggesting they are susceptible to metabolic degradation.[14]

| Compound Class | R¹ Group | R² Group | Stability in Rat Serum (30 min) | Reference |

| α,α-Difluoro-β-amino ketone | Naphthyl | H | Unstable (>50% decomposition) | [8] |

| α,α-Difluoro-β-amino ketone | Phenyl | H | Moderately Stable (50-75% remaining) | [10] |

| α,α-Difluoro-β-amino ketone | 4-Chlorophenyl | H | Stable (>75% remaining) | [8] |

| α,α-Difluoro-β-amino ketone | Thienyl | H | Stable (>75% remaining) | [10] |

This table summarizes representative data. Stability is highly structure-dependent.

IV. Applications in Drug Discovery

The unique reactivity profile of α,α-difluoro ketones makes them particularly suitable for two key applications in medicinal chemistry: as enzyme inhibitors and as peptide isosteres.

Covalent Inhibitors of Hydrolytic Enzymes

This is arguably the most significant application of the α,α-difluoro ketone motif. Many classes of enzymes, including proteases (serine, cysteine, aspartyl) and esterases, utilize a nucleophilic residue in their active site to hydrolyze peptide or ester bonds via a tetrahedral intermediate.[12][15] Because the hydrated form of an α,α-difluoro ketone is a stable, non-hydrolyzable mimic of this tetrahedral transition state, it can act as a potent transition-state analogue inhibitor.[12][13] The ketone forms a reversible, yet highly stable, covalent hemiketal bond with the active site serine or threonine, effectively inactivating the enzyme.[2][12][13] This has made them compelling "warheads" for designing highly potent and selective inhibitors for enzymes implicated in diseases ranging from viral infections to cancer.[2][12]

Caption: Mechanism of enzyme inhibition by an α,α-difluoro ketone.

Peptide Bond Isosteres